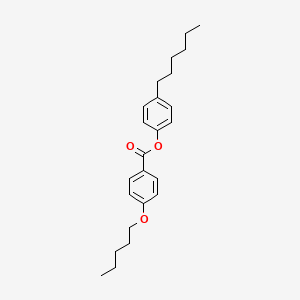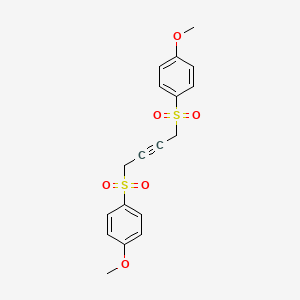
3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one is an organic compound with a furan ring structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C8H8O3, and it has a molecular weight of 152.15 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one typically involves the condensation of 3-methylfuran-2(5H)-one with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the furanone reacts with acetone in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Applications De Recherche Scientifique
3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furylmethylketone: Similar in structure but lacks the methyl group at the 3-position.
5-Methyl-2-furfurylfuran: Similar furan ring structure but different substituents.
2-Furancarboxylic acid: Contains a carboxyl group instead of the oxopropylidene group.
Uniqueness
3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
54345-20-9 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-methyl-5-(2-oxopropylidene)furan-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-7(4-6(2)9)11-8(5)10/h3-4H,1-2H3 |
Clé InChI |
YYMWGFZKXZRGFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)


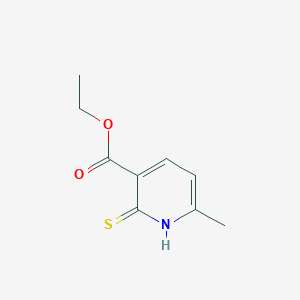
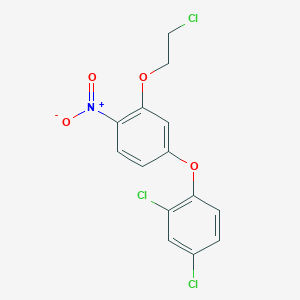

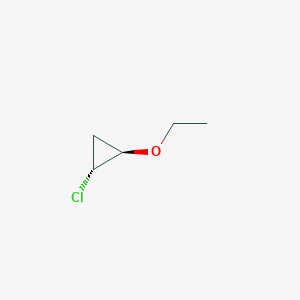
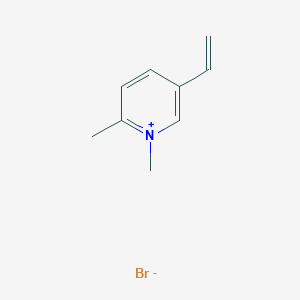
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
